Cyclobutane Bis-Ester vs. Monoester Thesinine
Thesin is a symmetrical bis-ester of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) with two molecules of (+)-isoretronecanol, yielding a dimeric structure of MW 574.3 Da [1]. In contrast, the co-occurring alkaloid thesinine is a monoester of p-coumaric acid with a single (+)-isoretronecanol unit (MW 287.4 Da; C17H21NO3) [2]. The cyclobutane core of thesine provides conformational rigidity and a defined inter-nitrogen distance that has been key to structure–activity relationships in synthetic curare-like agents derived from α-truxillic acid (e.g., anatruxonium, cyclobutonium) [3].
| Evidence Dimension | Molecular structure and scaffold complexity |
|---|---|
| Target Compound Data | C34H42N2O6; MW 574.3 Da; symmetrical bis-ester with central cyclobutane ring; two pyrrolizidine moieties |
| Comparator Or Baseline | Thesinine (C17H21NO3; MW 287.4 Da; monoester of p-coumaric acid; one pyrrolizidine moiety; no cyclobutane ring) |
| Quantified Difference | 2× molecular weight; dimeric vs. monomeric architecture; presence vs. absence of cyclobutane scaffold |
| Conditions | Structures elucidated by Arendaruk et al. (1960) via hydrolysis, derivatization, and comparison with synthetic α-truxillic acid standards |
Why This Matters
The dimeric cyclobutane architecture imparts a pharmacophore geometry distinct from monomeric pyrrolizidine alkaloids, making thesin structurally akin to synthetic bis-quaternary curare-like agents and irreplaceable by simpler congeners in structure–activity studies of neuromuscular blockers derived from the α-truxillic acid scaffold.
- [1] Arendaruk, A.P., Skoldinov, A.P. Cyclobutanedicarboxylic acids. I. Structure of thesinic acid. Zh. Obshch. Khim. 30, 484–488 (1960) View Source
- [2] Arendaruk, A.P., Proskurnina, N.F., Konovalova, R.A. Alkaloids of Thesium minkwitzianum. Zh. Obshch. Khim. 30, 670–676 (1960) View Source
- [3] Salakhutdinov, N.F., Tolstikov, G.A. Diquaternized curarelike myorelaxants: structure and biological activity. Mini-Rev. Med. Chem. 10, 1248–1262 (2010). DOI: 10.2174/13895575110091248 View Source
